Sdpflrfamide
Sdpflrfamide
Brand Name:
Vulcanchem
CAS No.:
110325-86-5
VCID:
VC20790472
InChI:
InChI=1S/C42H61N11O10/c1-24(2)19-30(38(60)48-28(15-9-17-47-42(45)46)37(59)49-29(35(44)57)20-25-11-5-3-6-12-25)50-39(61)31(21-26-13-7-4-8-14-26)51-40(62)33-16-10-18-53(33)41(63)32(22-34(55)56)52-36(58)27(43)23-54/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,57)(H,48,60)(H,49,59)(H,50,61)(H,51,62)(H,52,58)(H,55,56)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N
Molecular Formula:
C42H61N11O10
Molecular Weight:
880 g/mol
Sdpflrfamide
CAS No.: 110325-86-5
Cat. No.: VC20790472
Molecular Formula: C42H61N11O10
Molecular Weight: 880 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110325-86-5 |
|---|---|
| Molecular Formula | C42H61N11O10 |
| Molecular Weight | 880 g/mol |
| IUPAC Name | (3S)-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C42H61N11O10/c1-24(2)19-30(38(60)48-28(15-9-17-47-42(45)46)37(59)49-29(35(44)57)20-25-11-5-3-6-12-25)50-39(61)31(21-26-13-7-4-8-14-26)51-40(62)33-16-10-18-53(33)41(63)32(22-34(55)56)52-36(58)27(43)23-54/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,57)(H,48,60)(H,49,59)(H,50,61)(H,51,62)(H,52,58)(H,55,56)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
| Standard InChI Key | ACTMUKLKAJMUEA-MRNVWEPHSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |
| SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N |
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